molecular formula C24H26ClFN2O3S B2357592 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892776-96-4

7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2357592
CAS No.: 892776-96-4
M. Wt: 476.99
InChI Key: VUGJPKNOBNNJOA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one family, characterized by a bicyclic quinoline core modified with diverse substituents. Key structural features include:

  • Position 3: A 4-chlorobenzenesulfonyl moiety, contributing to steric bulk and electronic effects via the electron-withdrawing chlorine atom.
  • Position 6: A fluorine atom, enhancing metabolic stability and bioavailability through its electronegativity.
  • Position 7: An azepane (7-membered cyclic amine) group, which may modulate solubility and receptor-binding interactions.

Properties

IUPAC Name

7-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN2O3S/c1-2-11-28-16-23(32(30,31)18-9-7-17(25)8-10-18)24(29)19-14-20(26)22(15-21(19)28)27-12-5-3-4-6-13-27/h7-10,14-16H,2-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGJPKNOBNNJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps. One common method includes the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile in the presence of catalytic amounts of triethylamine . The resulting product is then deprotected with hydrochloric acid to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups into the quinoline core.

Scientific Research Applications

7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the replication and maintenance of bacterial DNA. By inhibiting these enzymes, the compound prevents bacterial DNA from being replicated, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally analogous compounds, focusing on substituent variations and their implications:

Structural Analogues with Modifications at Position 1

Compound Name Position 1 Substitution Key Differences Molecular Formula Source
7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one Benzyl (aromatic) Increased aromaticity and steric bulk compared to propyl; may alter binding affinity in hydrophobic pockets. C₂₈H₂₆ClFN₂O₃S
7-(azepan-1-yl)-6-fluoranyl-1-methyl-3-(phenylsulfonyl)quinolin-4-one Methyl Shorter alkyl chain reduces lipophilicity; potential decrease in membrane permeability. C₂₃H₂₄FN₂O₃S

Analogues with Variations at Position 3 (Sulfonyl Group)

Compound Name Position 3 Substitution Key Differences Molecular Formula Source
7-(azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one 3,4-Dimethylbenzenesulfonyl Electron-donating methyl groups may reduce sulfonyl group reactivity; increased steric hindrance. C₂₈H₃₂FN₂O₃S
7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one 4-Methoxybenzenesulfonyl Methoxy group enhances electron density, potentially altering interactions with charged residues. C₂₅H₂₉FN₂O₄S

Analogues with Modified Core Structures

Compound Name Core Modification Key Differences Molecular Formula Source
(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Carboxylic acid at position 3; cyclopropyl at position 1 Introduction of a carboxylic acid enhances polarity and hydrogen-bonding capacity; cyclopropyl may improve metabolic stability. C₂₃H₂₆ClFN₃O₃
3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Anthracene-carbonyl at position 3 Extended aromatic system increases π-π stacking potential but may reduce solubility. C₂₉H₂₅NO₂

Key Findings from Structural Comparisons

Position 1 Substitutions: Propyl (target compound) offers a balance between lipophilicity and steric effects. Benzyl () increases aromatic interactions but may hinder solubility.

Position 3 Sulfonyl Modifications :

  • Chlorine (target) provides electron-withdrawing effects, enhancing sulfonyl group stability.
  • Methoxy () and methyl () groups introduce electron-donating effects, which may alter binding kinetics.

Core Modifications :

  • Carboxylic acid derivatives () prioritize polar interactions, while anthracene-containing analogues () favor hydrophobic or intercalative binding.

Biological Activity

7-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolines. This compound's structure features a quinoline core, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The unique combination of an azepan ring and a chlorobenzenesulfonyl group enhances its potential biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₈ClFN₂O₃S, with a molecular weight of approximately 396.88 g/mol. The presence of a fluorine atom at position 6 and a sulfonyl moiety suggests significant interaction capabilities with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular processes. The proposed mechanisms include:

  • Inhibition of bacterial DNA gyrase and topoisomerase IV : Similar to fluoroquinolones, this compound may disrupt bacterial DNA replication and repair mechanisms, leading to bactericidal effects.
  • Anticancer properties : The sulfonyl group may enhance the compound's ability to interfere with cancer cell proliferation pathways, potentially through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The following table summarizes related compounds and their activities:

Compound NameStructural FeaturesNotable Activities
7-(piperidin-1-yl)-3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-oneSimilar quinoline structure with piperidineAntibacterial
3-(azepan-1-ylsulfonyl)-N-benzyl-4-chlorobenzamideContains azepan and sulfonamide groupsAnticancer
2-Fluoroquinoline derivativesBasic quinoline scaffold with fluorineAntiviral

The presence of the azepan ring may enhance solubility and stability, contributing to improved bioavailability compared to other quinolone derivatives.

Case Studies

Recent studies have explored the biological activity of similar compounds in various contexts:

  • Antibacterial Efficacy : A study demonstrated that derivatives of dihydroquinoline showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound may exhibit similar effects .
  • Anticancer Potential : Research on sulfonamide derivatives indicated that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), highlighting the potential therapeutic applications of the target compound in oncology .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : Cyclization of appropriate precursors.
  • Introduction of the Azepane Group : Achieved through nucleophilic substitution reactions.
  • Sulfonylation : Addition of the chlorobenzenesulfonyl group using sulfonyl chloride.
  • Alkylation : Introduction of the propyl group via alkylation reactions .

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